Benzene-1,2,3,5-d4
Overview
Description
Benzene-1,2,3,5-d4, also known as 1,2,3,5-tetramethylbenzene, is a derivative of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is part of the aromatic hydrocarbons family, characterized by its stable ring structure and delocalized π-electrons. Aromatic compounds like this compound are known for their unique chemical properties and applications in various fields.
Mechanism of Action
Target of Action
This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.
Mode of Action
It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function
Biochemical Pathways
A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway
Pharmacokinetics
The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.
Action Environment
The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,3,5-d4 can be synthesized through several methods:
From Alkynes: Ethyne is passed through a red-hot iron tube at 873 K, undergoing cyclic polymerization to form benzene.
From Aromatic Acids: Sodium benzoate is heated with soda lime, resulting in decarboxylation to produce benzene.
From Phenol: Phenol vapors are passed over heated zinc dust, reducing them to benzene.
From Sulphonic Acids: Benzene sulphonic acid is hydrolyzed with superheated steam to form benzene.
Industrial Production Methods
Commercially, benzene is primarily obtained from coal tar, a byproduct of coal processing. This method involves the distillation of coal tar to isolate benzene and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,3,5-d4 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This includes nitration, sulphonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation: Benzene can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction: Benzene can be reduced to cyclohexane under high pressure and temperature in the presence of a catalyst.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at 323-333 K.
Sulphonation: Fuming sulfuric acid at room temperature.
Halogenation: Halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like FeCl_3.
Friedel-Crafts Alkylation/Acylation: Alkyl or acyl halides in the presence of AlCl_3.
Major Products
Nitration: Nitrobenzene.
Sulphonation: Benzene sulfonic acid.
Halogenation: Chlorobenzene, bromobenzene.
Friedel-Crafts Alkylation/Acylation: Alkylbenzenes, acylbenzenes.
Scientific Research Applications
Benzene-1,2,3,5-d4 has numerous applications in scientific research:
Comparison with Similar Compounds
Benzene-1,2,3,5-d4 can be compared with other benzene derivatives such as:
Toluene (Methylbenzene): Similar structure but with a methyl group instead of deuterium atoms.
Phenol (Hydroxybenzene): Contains a hydroxyl group, making it more reactive towards electrophilic substitution.
Aniline (Aminobenzene): Contains an amino group, significantly affecting its reactivity and applications.
Ethylbenzene: Contains an ethyl group, used primarily in the production of styrene.
Each of these compounds has unique properties and applications, with this compound being notable for its deuterium substitution, which can be useful in isotopic labeling studies and other specialized applications.
Biological Activity
Benzene-1,2,3,5-d4 is a deuterated derivative of benzene that has been the subject of various studies due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its metabolism, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C6D4) is a fully deuterated form of benzene where four hydrogen atoms are replaced with deuterium atoms. This modification affects its physical and chemical properties, including its stability and reactivity.
1. Metabolism and Toxicity
Benzene is known for its toxicological profile, particularly its association with hematotoxicity and carcinogenicity. The metabolism of benzene involves oxidation processes primarily in the liver, leading to the formation of various metabolites such as phenol and catechol. This compound may exhibit altered metabolic pathways due to the presence of deuterium, which could influence its toxicity profile.
- Absorption : Benzene is readily absorbed through inhalation and dermal exposure. Studies indicate absorption rates between 50% and 80% following inhalation .
- Distribution : Once absorbed, benzene is distributed throughout the body and can cross biological barriers such as the placenta . Its distribution is influenced by tissue perfusion rates.
- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes converting benzene to phenolic compounds. The presence of deuterium may affect the rate of these enzymatic reactions .
2. Case Studies
Several studies have investigated the biological effects of benzene derivatives:
3. Therapeutic Potential
The potential therapeutic applications of benzene derivatives are being explored in various contexts:
- Cancer Therapy : Some studies have focused on the use of benzene derivatives as inhibitors in cancer therapy. For instance, compounds derived from benzene have shown promise as inhibitors of oxidative phosphorylation in cancer cells . This suggests that modifications like those seen in this compound could lead to novel therapeutic agents.
Data Table: Biological Activities of Benzene Derivatives
Compound | Activity Type | Observations |
---|---|---|
Benzene | Carcinogenic | Linked to AML and other hematological disorders |
Polyprenylated Benzophenones | Antioxidant | Significant activity against free radicals |
Benzene-1,4-disulfonamide | OXPHOS Inhibition | Potent cytotoxic effects in pancreatic cancer cells |
This compound | Potentially altered toxicity | Requires further investigation |
Properties
IUPAC Name |
1,2,3,5-tetradeuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-VTBMLFEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584343 | |
Record name | (1,2,3,5-~2~H_4_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14941-52-7 | |
Record name | (1,2,3,5-~2~H_4_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14941-52-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?
A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.
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